P(t-Bu)3PdG4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

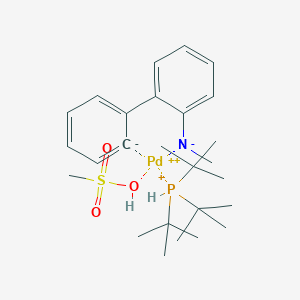

The compound (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium (commonly referred to as P(t-Bu)3PdG4) is a powerful ligand used in classic cross-coupling reactions. It is part of the Buchwald Fourth Generation Palladacycle, known for its stability and solubility in most organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium involves the combination of methanesulfonato, tri-tert-butylphosphine, and 2’-methylamino-1,1’-biphenyl-2-yl with palladium. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, including temperature, pressure, and solvent choice, to optimize the production .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

P(t-Bu)₃PdG4 facilitates Suzuki-Miyaura couplings of aryl chlorides, bromides, and iodides with arylboronic acids, even at room temperature . Key features include:

-

Substrates : Electron-deficient, electron-rich, and sterically hindered aryl chlorides.

-

Conditions : Mild bases (KF, Cs₂CO₃) at 25–100°C.

-

Yields : Typically >90% for aryl bromides/iodides; >80% for aryl chlorides .

Representative Data:

| Entry | Aryl Halide (X) | Boronic Acid (ArB(OH)₂) | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | 99 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic | 97 |

| 3 | 3-Iodonitrobenzene | 2-Naphthylboronic | 98 |

Stille Coupling

This catalyst enables Stille reactions of unactivated aryl chlorides with organostannanes, overcoming traditional limitations .

-

Substrates : Aryl chlorides, including ortho-substituted and heteroaromatic derivatives.

-

Conditions : Fluoride additives (e.g., CsF) at 80–100°C.

Example:

Aryl-Cl+R-SnBu3P(t-Bu)3PdG4, CsFAryl-R

Yield: 92% for 2-chlorotoluene with tributyl(vinyl)tin .

Heck Reaction

P(t-Bu)₃PdG4 promotes Heck couplings of aryl chlorides/bromides with alkenes under mild conditions .

-

Substrates : Electron-deficient and bulky aryl chlorides; styrenes, acrylates.

-

Conditions : Cy₂NMe as base at 25–80°C.

Key Advancement:

Room-temperature coupling of 4-chloroacetophenone with styrene:

4-ClC6H4COMe+CH2=CHPhCy2NMe4-(PhCH=CH)C6H4COMe

Yield: 95% .

Buchwald-Hartwig Amination

The catalyst achieves C–N bond formation between aryl halides and amines, including challenging substrates .

-

Substrates : Aryl chlorides, secondary amines, anilines.

-

Conditions : NaOtert-Bu or Cs₂CO₃ at 80–110°C.

Example:

4-Chlorobenzonitrile+PiperidineNaOtBu4-(Piperidin-1-yl)benzonitrile

Yield: 97% .

Negishi Coupling

P(t-Bu)₃PdG4 enables Negishi reactions of aryl chlorides with organozinc reagents .

-

Substrates : Aryl/heteroaryl chlorides, alkylzinc halides.

-

Conditions : THF or dioxane at 60–100°C.

Hiyama and Sonogashira Couplings

-

Hiyama : Aryl chlorides react with organosilanes (e.g., PhSi(OMe)₃) using KF activation (Yield: 80–92%) .

-

Sonogashira : Coupling of aryl bromides with terminal alkynes under Cu-free conditions (Yield: 85–95%) .

Unique Selectivity Profiles

P(t-Bu)₃PdG4 exhibits unprecedented selectivity in multi-halogenated systems:

Wissenschaftliche Forschungsanwendungen

Applications in Cross-Coupling Reactions

P(t-Bu)₃PdG₄ has been extensively studied and utilized in cross-coupling reactions due to its ability to facilitate the formation of aryl-aryl and aryl-alkyl bonds. The following table summarizes some key applications:

These reactions demonstrate the versatility of P(t-Bu)₃PdG₄ as a catalyst, allowing for the efficient synthesis of complex organic molecules.

Synthesis of Biologically Active Compounds

A study highlighted the use of P(t-Bu)₃PdG₄ in synthesizing biologically active compounds through cross-coupling reactions. The compound facilitated the formation of key intermediates that were further modified to yield potential pharmaceutical agents. The results indicated high yields and selectivity, underscoring the compound's effectiveness in medicinal chemistry applications.

Development of Advanced Materials

Research has also focused on utilizing P(t-Bu)₃PdG₄ in the development of advanced materials such as polymers and nanomaterials. The catalyst's ability to promote polymerization reactions has led to the creation of new materials with desirable properties for electronics and coatings.

Wirkmechanismus

The mechanism by which (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium exerts its effects involves the activation of palladium, which facilitates the oxidative addition of aryl halides. This is followed by transmetalation and reductive elimination steps, leading to the formation of the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

- Bis(tri-tert-butylphosphine)palladium (0)

- Mesyl [(tri-t-butylphosphine)-2-(2-aminobiphenyl)]palladium (II)

- DTBPF-Pd-G3

- cataCXium® A Pd G3

- XPhos Pd G3

Uniqueness: (Methanesulfonatato-κO) [2′-(methylamino-κN)-2-biphenylyl-κC2] [tris(2-methyl-2-propanyl)phosphine]palladium is unique due to its high stability, solubility in organic solvents, and versatility in facilitating various cross-coupling reactions. Its bench stability and high reactivity make it a preferred choice for many synthetic applications .

Biologische Aktivität

P(t-Bu)3PdG4 is a fourth-generation palladium complex, primarily recognized for its role as a ligand in cross-coupling reactions, particularly in the Buchwald-Hartwig reaction. This compound has gained attention not only for its catalytic properties but also for its potential biological activities, which are increasingly being explored in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its bulky tri-tert-butylphosphine ligands, which confer stability and solubility in various organic solvents. The structure can be represented as:

This complex is notable for its effectiveness in promoting C–C bond formation under mild conditions, making it a valuable tool in synthetic organic chemistry.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that palladium complexes can influence cellular processes through:

- Enzyme Inhibition : Palladium complexes may inhibit specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : These compounds can alter gene expression profiles, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that palladium complexes can induce apoptosis in cancer cell lines by activating caspase pathways. A case study involving breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspases |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | ROS generation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that palladium complexes exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic functions.

Case Studies

-

Anticancer Study on MCF-7 Cells

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Findings : Treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies indicated activation of the intrinsic apoptotic pathway.

-

Antimicrobial Efficacy Against Staphylococcus aureus

- Objective : To assess the antimicrobial activity of this compound against Staphylococcus aureus.

- Findings : The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Eigenschaften

IUPAC Name |

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMRPSHDGPKAC-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.